molecular formula C9H9N3O2 B170497 Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115932-00-8

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B170497
M. Wt: 191.19 g/mol
InChI Key: JEMAMNBFHPIPCR-UHFFFAOYSA-N
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Patent
US04847256

Procedure details

A stirred mixture of 10.88 g of 5-amino-4-pyrazolecarboxylic acid, ethyl ester, 11.51 g of malonaldehyde bis(dimethyl acetal) and 100 ml of glacial acetic acid was heated at reflux for 16 hours, then worked up as described in Example 50 to give 7.8 g of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester.
Quantity
10.88 g
Type
reactant
Reaction Step One
Quantity
11.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].CO[CH:14](OC)[CH2:15][CH:16](OC)OC>C(O)(=O)C>[N:5]1[N:6]2[CH:14]=[CH:15][CH:16]=[N:1][C:2]2=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:4]=1

Inputs

Step One
Name
Quantity
10.88 g
Type
reactant
Smiles
NC1=C(C=NN1)C(=O)OCC
Name
Quantity
11.51 g
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=C2N1C=CC=N2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.